molecular formula C14H11ClFNO3S2 B3915232 methyl 3-[(5E)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

methyl 3-[(5E)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B3915232
M. Wt: 359.8 g/mol
InChI Key: KSDXKMDNUQYPMP-YRNVUSSQSA-N
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Description

Methyl 3-[(5E)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2-chloro-6-fluorobenzylidene group at the C5 position and a methyl propanoate ester at the N3 position. The (5E) stereochemistry denotes the trans configuration of the exocyclic double bond. Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the benzylidene ring and the thiazolidinone core .

Properties

IUPAC Name

methyl 3-[(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3S2/c1-20-12(18)5-6-17-13(19)11(22-14(17)21)7-8-9(15)3-2-4-10(8)16/h2-4,7H,5-6H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDXKMDNUQYPMP-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C(=CC2=C(C=CC=C2Cl)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCN1C(=O)/C(=C\C2=C(C=CC=C2Cl)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(5E)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with a thiazolidinone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5E)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.

    Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild heating conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Methyl 3-[(5E)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of methyl 3-[(5E)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The benzylidene group may also play a role in binding to receptors or other proteins, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the benzylidene ring, the thiazolidinone core, and the N3 side chain. Below is a detailed comparison based on synthesis, physicochemical properties, and inferred biological implications.

Substituent Variations on the Benzylidene Ring

  • Compound 9e (): Features a 1,3-benzodioxol-5-ylmethylene group. The electron-donating methoxy group in the benzodioxole ring enhances π-π stacking interactions but reduces electrophilicity compared to halogen substituents. Yielded 21% via a two-step condensation .
  • Ethyl 3-[(5E)-4-Oxo-2-Sulfanylidene-5-(Thiophen-2-Ylmethylidene)-1,3-Thiazolidin-3-Yl]Propanoate (): Substituted with a thiophene ring, introducing sulfur-mediated conjugation effects. Molecular weight (327.4 g/mol) and logP (2.9) suggest moderate lipophilicity .
  • The ortho-substitution pattern may sterically hinder rotation, stabilizing the (5E) configuration .

Modifications at the N3 Position

  • Compound 9f (): Contains a 4-(3-methoxyphenylmethylamino)butyl chain, increasing molecular flexibility and hydrogen-bonding capacity. However, this reduces metabolic stability compared to the methyl propanoate ester in the target compound .
  • 5-[3-[(5E)-5-[(2-Chlorophenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Propanoylamino]-2-Hydroxybenzoic Acid (): Substituted with a benzoic acid group, introducing ionizable carboxylate functionality (pKa ~4.2), which improves aqueous solubility but limits blood-brain barrier penetration compared to the methyl ester .

Core Modifications

  • 3-[(5E)-5-[1-[(2-Chlorophenyl)Methyl]-2-Oxo-Indol-3-Ylidene]-4-Oxo-2-Sulfanylidene-Thiazolidin-3-Yl]Propanoic Acid (): Replaces the benzylidene group with an indole-3-ylidene moiety. The indole’s planar structure and nitrogen lone pairs enhance intercalation with biomolecular targets but increase molecular weight (C21H15ClN2O4S2, ~466.9 g/mol) .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Benzylidene Substituent N3 Substituent Molecular Weight (g/mol) logP Key Feature(s)
Methyl 3-[(5E)-5-(2-Chloro-6-Fluorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Propanoate 2-Chloro-6-Fluorophenyl Methyl propanoate ~357.8 ~3.2 Enhanced electrophilicity; stabilized (5E) configuration
Compound 9e 1,3-Benzodioxol-5-yl 4-(3-Methoxyphenylmethylamino)butyl 457.1 ~2.8 Electron-rich benzodioxole; flexible side chain
Ethyl 3-[(5E)-5-(Thiophen-2-Ylmethylidene)-4-Oxo-2-Sulfanylidene-Thiazolidin-3-Yl]Propanoate Thiophen-2-yl Ethyl propanoate 327.4 2.9 Sulfur conjugation; moderate lipophilicity
5-[...]-2-Hydroxybenzoic Acid 2-Chlorophenyl Benzoic acid ~432.9 ~1.5 Ionizable carboxylate; improved solubility
Indole-3-Ylidene Derivative Indol-3-ylidene Propanoic acid ~466.9 ~3.5 Planar indole scaffold; higher molecular weight

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis likely involves a condensation reaction between a 2-chloro-6-fluorobenzaldehyde derivative and a thiazolidinone precursor, similar to methods in . Halogenated benzaldehydes often require precise temperature control to avoid decomposition .
  • Bioactivity Predictions: The 2-chloro-6-fluoro substitution may enhance cytotoxicity compared to non-halogenated analogs, as seen in related studies where chloro/fluoro groups improve DNA-binding affinity .
  • Metabolic Stability: The methyl propanoate ester in the target compound is expected to resist hydrolysis better than ethyl esters () but less than benzoic acid derivatives (), balancing bioavailability and clearance .

Biological Activity

Methyl 3-[(5E)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiazolidinone ring, which is known for its diverse biological activities. The inclusion of a chloro-fluorobenzylidene moiety enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, a related compound showed potent activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by substantial margins.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive BacteriaMost Resistant Bacteria
Compound 80.004–0.030.008–0.06Enterobacter cloacaeEscherichia coli
Compound 120.015Not specifiedStaphylococcus aureusNot specified

The most active compound in the study exhibited a Minimum Inhibitory Concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae, indicating strong antibacterial efficacy .

Antifungal Activity

The antifungal potential of thiazolidinone derivatives has also been explored. Compounds demonstrated good to excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL.

Table 2: Antifungal Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)Most Sensitive FungiMost Resistant Fungi
Compound 150.004–0.06Trichoderma virideAspergillus fumigatus

The antifungal activity was notably effective against Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .

Antitumor Activity

Research has indicated that thiazolidinone derivatives may possess antitumor properties as well. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study: Antitumor Efficacy

A study focusing on a related thiazolidinone compound revealed that it inhibited tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the modulation of apoptotic markers, thereby enhancing the therapeutic potential against malignancies .

Mechanistic Insights

Molecular docking studies have provided insights into the mechanisms underlying the biological activities of these compounds. For instance, the binding affinity to bacterial enzymes or fungal cell wall components has been assessed, revealing potential targets for therapeutic intervention.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves a Knoevenagel condensation between a substituted benzaldehyde (e.g., 2-chloro-6-fluorobenzaldehyde) and a rhodanine derivative, followed by esterification to introduce the methyl propanoate moiety. Microwave-assisted synthesis can enhance reaction efficiency compared to conventional heating, reducing reaction time by 30–50% while maintaining yields above 70% . Key parameters include:

  • Catalysts : Triethylamine or K₂CO₃ for nucleophilic substitution steps.
  • Solvents : Ethanol or dichloromethane for intermediate purification.
  • Temperature : 60–80°C for condensation steps; higher temperatures may promote side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the (5E)-stereochemistry of the benzylidene group and the thiazolidinone ring.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 441.02 vs. calculated 441.04 for C₁₇H₁₂ClFNO₃S₂).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by storing the compound at:

  • 25°C/60% RH : Monitor degradation via HPLC over 6 months.
  • 40°C/75% RH : Assess hydrolysis of the ester group or oxidation of the thioxo moiety.
  • Light exposure : UV/Vis spectroscopy to detect photodegradation products. Stability data should guide storage recommendations (e.g., desiccated, −20°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., antimicrobial or anticancer assays) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
  • Compound purity : Validate via HPLC and elemental analysis.
  • Cell line specificity : Compare activity in in vitro models (e.g., HeLa vs. MCF-7 cells) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Modify substituents to enhance target binding:

  • Benzylidene group : Replace 2-chloro-6-fluorophenyl with electron-withdrawing groups (e.g., nitro) to improve electrophilicity.
  • Thiazolidinone ring : Introduce methyl groups at C4 to sterically hinder metabolic oxidation.
  • Ester moiety : Replace methyl with tert-butyl to delay hydrolysis in vivo .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or EGFR kinases). Focus on hydrogen bonding with the thioxo group and hydrophobic interactions with the benzylidene moiety.
  • MD simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis markers).
  • Metabolomics : LC-MS/MS to track metabolic shifts (e.g., TCA cycle inhibition) .

Data Contradiction and Reproducibility

Q. Why might spectral data (e.g., NMR) differ between synthetic batches?

Variations may stem from:

  • Tautomerism : The thioxo group can exist as thione (C=S) or thiol (C–SH), affecting chemical shifts.
  • Residual solvents : DMSO-d₆ may obscure peaks at δ 2.5–3.0 ppm; use CDCl₃ for clearer spectra.
  • Stereochemical impurities : Ensure Z/E isomer separation via column chromatography .

Q. What experimental controls are critical for reproducibility in biological assays?

  • Positive controls : Use established inhibitors (e.g., doxorubicin for cytotoxicity).
  • Vehicle controls : Confirm DMSO concentrations ≤0.1% to avoid solvent toxicity.
  • Replicate experiments : Perform triplicate assays with independent compound batches .

Methodological Best Practices

Q. How should researchers design dose-response studies to balance efficacy and toxicity?

  • Dose range : Test 0.1–100 µM concentrations (log-scale increments) to capture EC₅₀/IC₅₀.
  • Toxicity screening : Parallel assays on non-cancerous cells (e.g., HEK293) to calculate selectivity indices.
  • Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to estimate AUC and half-life in vitro .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(5E)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-[(5E)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

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